Diethyl 5-bromoisophthalate
Description
Overview of Diethyl 5-Bromoisophthalate as a Key Organic Intermediate
This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom and two ethyl ester groups at positions 1, 3, and 5. Its chemical formula is C₁₂H₁₃BrO₄, and it is identified by the CAS Number 127437-29-0. guidechem.comcapot.com In organic synthesis, this compound serves as a valuable intermediate or building block for constructing more complex molecules. Its utility stems from the presence of multiple reactive sites: the two diethyl ester groups and the carbon-bromine bond.
The ester groups can undergo hydrolysis to form the corresponding dicarboxylic acid or can be converted into amides or other derivatives. The bromine atom on the aromatic ring is particularly significant as it enables a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. While specific research on this compound is limited, its close analog, Dimethyl 5-bromoisophthalate, is frequently cited as a precursor in the synthesis of pharmaceutical intermediates and functional materials. fishersci.cachemicalbook.compharmaffiliates.com For instance, the dimethyl analog is used in preparing ligands for metal-catalyzed reactions and in the synthesis of bioactive molecules. fishersci.cachemicalbook.com By extension, this compound offers a similar synthetic potential, with the ethyl ester groups potentially conferring different solubility properties or reactivity compared to the methyl version.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 127437-29-0 guidechem.comcapot.com |
| Molecular Formula | C₁₂H₁₃BrO₄ guidechem.com |
| Molecular Weight | 301.136 g/mol guidechem.com |
| Boiling Point | 348.2°C at 760 mmHg (Predicted) guidechem.com |
| Density | 1.404 g/cm³ (Predicted) guidechem.com |
| Flash Point | 164.4°C (Predicted) guidechem.com |
Significance of Isophthalate (B1238265) Derivatives in Chemical Synthesis
Isophthalate derivatives, which are diesters of isophthalic acid (benzene-1,3-dicarboxylic acid), are a class of compounds with considerable importance in chemical synthesis, particularly in the field of polymer and materials science. iwaponline.com Isophthalic acid itself is used in the production of high-performance polymers like the fire-resistant material Nomex and in resins for bottles and food packaging. iwaponline.com
The ester forms, known as isophthalate esters, are widely used as plasticizers, which are additives that increase the flexibility and durability of plastics, primarily polyvinyl chloride (PVC). wikipedia.org Phthalate (B1215562) esters in general are produced on a massive scale for this purpose. iwaponline.com Beyond their role as plasticizers, isophthalate esters are crucial monomers in the synthesis of various polymers. They are incorporated into polyesters, polyamides, and other copolymers to impart specific properties such as thermal stability, chemical resistance, and mechanical strength. A notable application is in the creation of dendrimers, where isophthalate ester-terminated structures serve as versatile, nanoscopic building blocks whose surfaces can be readily modified. acs.org The geometric arrangement of the two ester groups in the meta-position on the benzene ring allows for the formation of angular, as opposed to linear, polymer chains, which influences the final properties of the material.
Historical Context of Brominated Aromatics in Chemical Research
The history of brominated aromatic compounds is intrinsically linked to the discovery of bromine itself. The element was first isolated in the 1820s by Antoine-Jérôme Balard and independently by Carl Jacob Löwig. webelements.com Its name derives from the Greek word "bromos," meaning "stench," a nod to its sharp odor. webelements.com Long before its formal discovery, organobromine compounds were unknowingly used in the creation of the valuable dye Tyrian purple, derived from a sea snail. webelements.com
In the realm of synthetic chemistry, the introduction of a bromine atom onto an aromatic ring, or bromination, became a fundamental transformation. Early methods for brominating aromatic compounds that possess electron-withdrawing groups, such as the ester groups in an isophthalate, were known to be challenging. google.com For instance, a 1993 publication described a method for preparing dialkyl 5-bromoisophthalates using the expensive and difficult-to-handle reagent bromine trifluoride, which resulted in a modest yield. google.com Over time, more practical and selective methods have been developed. google.com
The industrial application of brominated aromatics grew significantly with the development of flame retardants. wikipedia.org Compounds like polybrominated diphenyl ethers became major industrial products used to reduce the flammability of plastics in electronics and furniture. wikipedia.org Concurrently, research has also uncovered a vast number of naturally occurring organobromine compounds, particularly in marine organisms, which produce them for chemical defense. researchgate.netnih.govrsc.org This dual identity—as both synthetically useful building blocks and naturally occurring bioactive agents—has made brominated aromatics a subject of continuous research interest.
Scope and Objectives of the Research Outline
The scope of this article is to provide a detailed and scientifically accurate overview of the chemical compound this compound, focusing exclusively on its academic and research context. The primary objective is to adhere strictly to the provided outline, ensuring that each section and subsection is thoroughly addressed without introducing extraneous information. The article aims to define the compound's role as a chemical intermediate, place it within the broader significance of isophthalate derivatives, and provide a historical perspective on brominated aromatics in chemical research. The content is based on established scientific literature and chemical data sources.
Compound Index
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Bromo-tyrosine |
| 5-Bromouracil |
| Benzene |
| Benzene-1,3-dicarboxylic acid |
| Bromoform |
| Bromomethane |
| Bromophenols |
| This compound |
| Dimethyl 5-bromoisophthalate |
| Isophthalic acid |
| Methyl bromide |
| Polybrominated diphenyl ethers |
| Polyvinyl chloride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 5-bromobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFHATYWKREQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155567 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127437-29-0 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127437290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of Diethyl 5 Bromoisophthalate in Supramolecular Chemistry
Role as a Building Block for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. unibo.it In this context, diethyl 5-bromoisophthalate is not directly used in the final framework but is the precursor to the active building block, the 5-bromoisophthalate dianion. This linker is generated via the hydrolysis of the ester groups to carboxylic acid groups, which then coordinate with metal centers during MOF synthesis. unibo.itcanterbury.ac.nz
The design of MOFs using bromoisophthalate is guided by the principles of reticular synthesis, which involves the deliberate assembly of predetermined molecular building blocks into a target topology. otago.ac.nz The choice of the 5-bromoisophthalate linker is strategic for several reasons.
Geometry and Connectivity : The isophthalate (B1238265) core provides a bent or angular geometry, with the two carboxylate groups positioned at a 120° angle on the benzene (B151609) ring. This geometry, unlike the linear geometry of terephthalate (B1205515) linkers, can lead to the formation of diverse and complex network topologies. mdpi.com The specific connectivity of the linker directs the resulting framework structure. mdpi.com
Functionalization : The bromine substituent serves as a key functional group. It can modify the electronic properties of the linker and, more importantly, act as a reactive site for post-synthetic modification, allowing for the introduction of new functionalities after the MOF has been assembled. rsc.orgrsc.org
Pore Environment Tuning : The bromine atom can influence the physicochemical properties within the MOF pores, affecting its interactions with guest molecules for applications in gas storage, separation, and sensing. rsc.org
Structural Stability : The rigidity of the phenyl ring contributes to the formation of robust frameworks that can maintain their porosity after the removal of solvent molecules. otago.ac.nzmdpi.com
The journey from this compound to a functional linker within a MOF primarily involves a hydrolysis step. Typically, the diethyl or dimethyl ester of 5-bromoisophthalic acid is treated with a base, such as sodium hydroxide, in a solvent mixture like methanol (B129727) and water, followed by acidification to yield 5-bromoisophthalic acid. nih.gov
For example, dimethyl 5-bromoisophthalate can be refluxed in a solution of hydrazine (B178648) monohydrate and ethanol (B145695) to produce the corresponding dihydrazide, which can be used to synthesize other complex ligands. canterbury.ac.nz Another method involves the simple methylation of 5-bromoisophthalic acid in acidic conditions using methanol at reflux to produce dimethyl 5-bromoisophthalate. unibo.it The resulting dicarboxylic acid (or its carboxylate salt) is then reacted with a metal salt under solvothermal or hydrothermal conditions to crystallize the MOF. lucp.netaub.edu.lb The choice of solvents, temperature, and pH during this process can significantly influence the final MOF structure and morphology. lucp.net
The deprotonated form of 5-bromoisophthalic acid, the 5-bromoisophthalate dianion, acts as a multidentate ligand, coordinating to various metal ions through its carboxylate oxygen atoms. libretexts.org The coordination chemistry is diverse, depending on the metal ion's identity, preferred coordination geometry, and the presence of other auxiliary ligands. slu.se This versatility allows for the construction of a wide array of coordination polymers with different dimensionalities and properties. uq.edu.au
The interaction between the metal center (a Lewis acid) and the carboxylate groups (Lewis bases) forms the fundamental linkage of the MOF structure. libretexts.org Studies have reported the successful assembly of 5-bromoisophthalate-based coordination polymers with a range of metal ions.
Interactive Table: Coordination of 5-Bromoisophthalate with Various Metal Ions
| Metal Ion | Coordination Environment/SBU | Resulting Structure/Compound | Key Findings |
| Co(II) | Tetranuclear cobalt-malonate cluster as a co-ligand system. tandfonline.com | A 3D framework built from interdigitated 2D bi-layers with (4,4) topology. tandfonline.com | The structure is stabilized by extensive hydrogen bonding, demonstrating how co-ligands can create complex architectures. tandfonline.com |
| Zn(II) | Tetrahedrally coordinated Zn center. nih.gov | Can form various coordination polymers, including those with other N-donor ligands. nih.govnih.gov | The Zn(II) ion acts as a Lewis acid site, which can be exploited for catalysis. nih.gov |
| Cu(II) | Dinuclear copper paddlewheel units are common. nih.gov | Can form 1D, 2D, or 3D MOFs depending on reaction conditions and co-ligands. nih.gov | The combination with other ligands like 2-pyridyl oximes can lead to novel topologies. nih.gov |
| Cd(II) | Octahedral Cd(II) centers. uq.edu.au | Can form 3D MOFs, sometimes with chiral P1 space groups. uq.edu.au | The structure can be influenced by co-ligands, leading to complex networks like zigzag subunits. uq.edu.au |
| Ni(II) | Can form 1D coordination polymers. nih.gov | 1D chain structures. nih.gov | Demonstrates how the choice of metal ion can direct the dimensionality of the framework. nih.gov |
| Mn(II) | Not explicitly detailed in provided results but generally forms octahedral complexes. | Forms coordination polymers. otago.ac.nz | Photoluminescence properties of a Mn-MOF were shown to be nearly identical to the free ligand. otago.ac.nz |
| Sr(II) | Not explicitly detailed in provided results. | Alkaline earth metals are used in MOF synthesis. lucp.net | Often targeted for specific applications due to their unique coordination preferences. |
| Ba(II) | Not explicitly detailed in provided results. | Alkaline earth metals are used in MOF synthesis. lucp.net | Can lead to frameworks with different properties compared to transition metals. |
The final topology of a MOF is a direct consequence of the interplay between the geometry of the organic linker and the coordination preferences of the metal ion or secondary building unit (SBU). otago.ac.nz The bent nature of the 5-bromoisophthalate linker is a critical factor in dictating the structural outcome.
Ligand Geometry : Unlike linear linkers that often produce simple, high-symmetry networks, the 120° angle of the isophthalate linker promotes the formation of more intricate 1D chains, 2D layers, or complex 3D frameworks. mdpi.comuq.edu.au The final dimensionality is often controlled by the use of co-ligands or "pillars" that connect layers into three-dimensional structures. uq.edu.au
Metal Ion Coordination : The coordination number and geometry of the metal ion play a pivotal role. For instance, metal ions that form paddlewheel SBUs might lead to 2D layered structures, which can then be extended into 3D frameworks with appropriate pillar ligands. mdpi.com
Chirality is a crucial property in pharmaceuticals and fine chemicals, making the separation of enantiomers a significant challenge. uq.edu.au Chiral MOFs (CMOFs) have emerged as highly promising materials for enantioselective separations due to their well-defined, tunable porous structures. uq.edu.aursc.org While 5-bromoisophthalate is an achiral molecule, it can be a component in the synthesis of CMOFs through several strategies:
Direct Synthesis with Chiral Co-ligands : The most common method involves co-polymerizing the achiral isophthalate linker with a chiral ligand that imparts its handedness to the entire framework. rsc.org
Spontaneous Resolution : Chirality can arise from the helical arrangement of achiral building blocks during crystallization. rsc.org MOFs synthesized from achiral components, such as 5-(pyridine-3-yl)isophthalic acid, can form helical chains that result in a chiral structure. rsc.org This spontaneous mirror symmetry breaking can produce enantiopure CMOF crystals from entirely achiral starting materials. rsc.org
Post-Synthetic Modification : An achiral MOF containing a reactive group can be modified with a chiral molecule after its synthesis to introduce chiral recognition sites. rsc.orgresearchgate.net
These chiral frameworks, including those potentially derived from bromoisophthalates, are investigated as chiral stationary phases in chromatography for separating racemic mixtures. rsc.orgresearchgate.net The enantioselectivity of these materials can be exceptionally high, in some cases reaching 100% for specific molecules. rsc.org
Post-synthetic modification (PSM) is a powerful technique to functionalize MOFs after their initial synthesis, allowing for the incorporation of chemical groups that might not be stable under the initial MOF-forming conditions. rsc.orgrsc.orglabxing.com The bromine atom on the 5-bromoisophthalate linker is an ideal handle for PSM. labxing.comacs.org
The C-Br bond can participate in various organic reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. otago.ac.nz This allows for the covalent attachment of a wide range of new functional groups to the MOF's backbone. For instance, a Suzuki coupling reaction could be used to attach a phenylboronic acid derivative to the bromoisophthalate linker, thereby altering the pore environment, size, and functionality. otago.ac.nz
This strategy offers a route to:
Tune Pore Properties : Introduce new functional groups to tailor the MOF for specific adsorption or separation tasks. rsc.org
Incorporate Catalytic Sites : Anchor catalytic species within the MOF pores. nih.gov
Enhance Sensing Capabilities : Attach chromophores or fluorophores for chemical sensing applications. nih.gov
Luminescent Properties of MOFs containing Bromoisophthalate Ligands
Metal-Organic Frameworks (MOFs) built with 5-bromoisophthalate ligands, particularly those incorporating lanthanide ions, often exhibit notable luminescent properties. mdpi.comnih.gov The luminescence in these materials can originate from the organic ligand itself, the metal center, or charge transfer between them. nih.gov The 5-bromoisophthalate ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide metal center, which then emits light with its characteristic sharp emission bands. researchgate.net
The introduction of the bromine atom can influence the electronic properties of the isophthalate ligand, thereby affecting the energy transfer process and the resulting luminescence. researchgate.net For instance, the steric hindrance and electronic effects of the bromo-substituent can alter the coordination modes of the carboxylate groups, leading to different structural assemblies and, consequently, distinct photoluminescent behaviors compared to unsubstituted isophthalate ligands. researchgate.net
Research on lanthanide MOFs has shown that their luminescent properties can be finely tuned. mdpi.comrsc.org A study involving the hydrothermal self-assembly of 5-bromoisophthalic acid (H₂BIPA) with terbium nitrate (B79036) resulted in a three-dimensional coordination polymer, [Tb₂(BIPA)₃(CH₃CH₂OH)]n. researchgate.net This complex demonstrated a unique 3D network and exhibited solid-state luminescence, showcasing the potential of the bromoisophthalate ligand in creating novel light-emitting materials. researchgate.net Similarly, lanthanide MOFs containing iodo-isophthalate linkers, which are analogous to bromoisophthalate, have been shown to be promising sources of white light emission when different metal ions are combined. mdpi.com
Table 1: Luminescent Properties of a Terbium-Bromoisophthalate MOF
| Property | Description | Reference |
|---|---|---|
| Complex | [Tb₂(BIPA)₃(CH₃CH₂OH)]n | researchgate.net |
| Ligand | 5-Bromoisophthalic acid (H₂BIPA) | researchgate.net |
| Metal Ion | Terbium (Tb³⁺) | researchgate.net |
| Feature | Exhibits solid-state luminescence | researchgate.net |
| Significance | The bromo-substituent influences the coordination environment and the resulting network topology, which is crucial for the observed luminescent properties. researchgate.net |
Formation of Coordination Polymers and Discrete Metallo-Supramolecular Assemblies
This compound, through its hydrolyzed form 5-bromoisophthalic acid, is a key component in the synthesis of both extended coordination polymers and discrete metallo-supramolecular structures.
The bromine atom on the isophthalate ring is not merely a passive substituent; it actively participates in directing the self-assembly of supramolecular structures through halogen bonding. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair on an oxygen or nitrogen atom. researchgate.net
In coordination complexes derived from 5-bromoisophthalate, the bromine atom can form intermolecular contacts (e.g., Br···O), which play a crucial role in consolidating the crystal packing and extending the dimensionality of the structure. These interactions work in concert with other non-covalent forces, such as hydrogen bonding and π-π stacking, to guide the formation of complex and stable supramolecular architectures. The analogous 5-iodoisophthalate has been explicitly noted for its role as a halogen bond donor in MOFs, a function readily extended to the bromo-derivative. mdpi.com This directed self-assembly is fundamental to crystal engineering, allowing for the rational design of materials with specific topologies.
A common strategy for building coordination polymers involves the use of a primary carboxylate ligand, such as 5-bromoisophthalate, in conjunction with a secondary, nitrogen-donating "auxiliary" or "co-ligand," typically a dipyridyl-type molecule. acs.org114.55.40 These dipyridyl ligands, like 4,4'-bipyridine (B149096) or 4,4'-azobispyridine, act as pillars or spacers, linking pre-formed metal-carboxylate layers or chains into higher-dimensional networks. 114.55.40
The reaction of 5-bromoisophthalic acid with various metal salts (e.g., Co(II), Ni(II), Zn(II)) and different dipyridyl ligands has yielded a diverse range of coordination polymers with varied topologies, including 2D layered networks and 3D porous frameworks. acs.org114.55.40 The final structure is influenced by several factors, including the specific metal ion used, the geometry and flexibility of the dipyridyl spacer, and the coordination modes of the 5-bromoisophthalate ligand. acs.org
Table 2: Examples of Coordination Polymers from 5-Bromoisophthalate and Dipyridyl Ligands
| Complex Formula | Metal Ion | Dipyridyl Ligand | Structural Feature | Reference |
|---|---|---|---|---|
| [Co₂(5-Br-ip)₂(azpy)₂]n·2nH₂O | Co(II) | 4,4'-azobispyridine (azpy) | 2D double-layered network | 114.55.40 |
| [Ni₂(5-Br-ip)₂(4,4'-bipy)₂]n·5nH₂O | Ni(II) | 4,4'-bipyridine (4,4'-bipy) | 2D double-layered network | 114.55.40 |
These results demonstrate that the combination of 5-bromoisophthalate with various dipyridyl co-ligands is a powerful method for constructing coordination polymers with tunable structures. acs.org
Beyond infinite polymers, this compound serves as a precursor for ligands used in the construction of discrete, three-dimensional metallo-supramolecular structures, such as chiral polyhedra. uq.edu.au These assemblies are formed through the reversible self-assembly of metal ions and organic ligands that have specific, pre-programmed geometric information. fu-berlin.de
The synthesis of chiral structures often requires the incorporation of chiral building blocks. jcu.edu.au this compound can be chemically modified, for instance, by reacting it with chiral molecules to create a new, larger chiral ligand. This new ligand, containing the bromoisophthalate core, can then be reacted with metal ions to form complex, cage-like structures with defined chirality. uq.edu.au The synthesis of dimethyl 5-bromoisophthalate is a documented step in synthetic pathways aimed at creating such chiral ligands from amino acids. uq.edu.au These ligands are then used to build chiral coordination polymers and investigate the formation of chiral metallo-supramolecular polyhedra. uq.edu.au The inherent chirality of these assemblies makes them promising candidates for applications in enantioselective separations and catalysis. uq.edu.au
Applications of Diethyl 5 Bromoisophthalate in Polymer Science
Synthesis of Initiators for Controlled Polymerization Techniques
The structure of diethyl 5-bromoisophthalate makes it an ideal starting material for the synthesis of multifunctional initiators, which are crucial for producing polymers with controlled architectures, such as star-shaped polymers. These initiators enable the simultaneous growth of multiple polymer chains from a central core, leading to materials with unique rheological and mechanical properties.
Research has demonstrated the synthesis of tetrafunctional initiators for the quasiliving cationic polymerization of olefins like isobutylene (B52900) (IB). researchgate.netusm.edu One such initiator, 3,3′,5,5′-Tetrakis(2-chloro-2-propyl)biphenyl (biphenyl tetracumyl chloride, BPTCC), has been successfully synthesized and used to produce 4-arm star polyisobutylene (B167198) (PIB). researchgate.netusm.edu The polymerization of isobutylene initiated by BPTCC under quasiliving conditions yields well-defined star polymers. usm.edu Characterization of the resulting polyisobutylene using ¹H-NMR confirmed a chain end/molecule value of 3.85, indicating the nearly exclusive formation of the desired 4-arm star architecture. usm.edu Gel permeation chromatography (GPC) analysis showed a narrow peak corresponding to the target four-arm polymer, further confirming the controlled nature of the polymerization. usm.edu
| Polymerization Parameter | Finding | Source |
| Initiator | 3,3′,5,5′-Tetrakis(2-chloro-2-propyl)biphenyl (BPTCC) | researchgate.netusm.edu |
| Monomer | Isobutylene (IB) | researchgate.netusm.edu |
| Polymer Architecture | 4-Arm Star Polyisobutylene (PIB) | usm.edu |
| Chain End Functionality (¹H-NMR) | 3.85 (close to the theoretical value of 4) | usm.edu |
| GPC Analysis | Narrow peak, indicating a well-defined polymer | usm.edu |
The synthesis of the core of these tetrafunctional initiators relies heavily on the reactivity of brominated isophthalate (B1238265) esters. In the documented synthesis of BPTCC, the closely related analogue, dimethyl 5-bromoisophthalate (DMBI), is used as the key precursor. researchgate.netusm.eduresearchgate.net The process involves a nickel-catalyzed coupling reaction (an Ullmann-type coupling) of DMBI using nickel dibromide bis(triphenylphosphine) and zinc. researchgate.netusm.edu This reaction couples two molecules of the bromoisophthalate at the bromine-bearing carbon, forming a biphenyl (B1667301) core.
Following the creation of the central biphenyl structure, the ester groups are converted into initiating sites for cationic polymerization. This multi-step synthesis transforms the initial isophthalate derivative into a molecule capable of initiating the growth of four distinct polymer chains. The isophthalate-derived core thus serves as the structural foundation upon which the star-shaped polymer is built. researchgate.netusm.edu
| Initiator Synthesis Step | Description | Reagents | Source(s) |
| Core Formation | Coupling of two dimethyl 5-bromoisophthalate (DMBI) units. | Nickel dibromide bis(triphenylphosphine), Zinc | researchgate.netusm.edu |
| Resulting Core Structure | A tetra-ester biphenyl derivative. | - | researchgate.netusm.edu |
| Functional Group Conversion | Conversion of ester groups into 2-chloro-2-propyl groups. | Multi-step chemical transformation. | researchgate.netusm.edu |
| Final Initiator | 3,3′,5,5′-Tetrakis(2-chloro-2-propyl)biphenyl (BPTCC). | - | researchgate.netusm.edu |
Functional Polymers and Materials via Post-Polymerization Modification
Post-polymerization modification is a powerful strategy for creating functional polymers that are otherwise difficult to synthesize directly. nih.govwiley.com This method involves polymerizing monomers that contain a "handle"—a reactive group that is inert to the polymerization conditions but can be chemically altered after the polymer chain is formed. nih.govwiley.com
When this compound is incorporated into a polymer backbone, the bromine atom serves as an excellent chemoselective handle. nih.gov This bromine atom is relatively stable during many polymerization reactions but can participate in a variety of subsequent chemical transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the attachment of a wide array of functional groups to the polymer backbone, enabling the tailoring of the polymer's properties for specific applications. For instance, new pendant groups can be introduced to alter solubility, introduce photo-responsive characteristics, or add sites for biological conjugation.
π-Conjugated Oligomers and Polymers with Isophthalate Backbones
This compound and its derivatives are valuable building blocks for the synthesis of π-conjugated oligomers and polymers. ugr.esthieme-connect.com These materials are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). thieme-connect.comaps.org The isophthalate unit can be incorporated into the main chain of a polymer, influencing its conformation, solubility, and electronic properties.
The synthesis of these conjugated materials often utilizes the bromine atom of the isophthalate building block for cross-coupling reactions. For example, a Sonogashira coupling reaction between an alkyne-functionalized molecule and a bromo-aromatic compound like this compound can extend the conjugated system. ugr.es Research into ditopic hydrogen-bonding systems has utilized bithiophene linkers connected to functional end-groups to study self-assembly and photophysical properties. thieme-connect.comthieme-connect.com By using building blocks derived from brominated isophthalates, researchers can construct well-defined oligomers with specific lengths and functionalities, allowing for systematic studies of structure-property relationships in these advanced materials. ugr.esthieme-connect.com
Applications of Diethyl 5 Bromoisophthalate in Medicinal Chemistry and Agrochemicals
Precursor for Pharmaceutical Intermediates
Diethyl 5-bromoisophthalate is recognized as a valuable pharmaceutical intermediate. ambeed.com This class of compounds, known as bromoisophthalic acid compounds, are considered key intermediates in the production of various pharmaceutical preparations. google.com The closely related analog, dimethyl 5-bromoisophthalate, is also widely used for the same purpose, underscoring the importance of the 5-bromoisophthalate scaffold in drug discovery and development. fishersci.cachemicalbook.comfishersci.fichemdad.com The strategic placement of the bromo- and ester functionalities allows for sequential and controlled chemical transformations to build the complex molecules required for pharmacologically active agents.
Synthesis of Bioactive Compounds (e.g., FimH antagonists)
Dialkyl 5-bromoisophthalates are crucial starting materials in the synthesis of potent bioactive compounds, notably FimH antagonists. FimH is a bacterial adhesin protein found on uropathogenic E. coli that plays a critical role in urinary tract infections by binding to mannose structures on the bladder surface. nih.gov Antagonists of FimH can prevent this bacterial adhesion, offering a non-antibiotic approach to treating these infections.
In a key synthetic approach, dimethyl 5-bromoisophthalate is used to create advanced FimH antagonists. nih.govmolaid.com The synthesis involves a two-step process that highlights the utility of the isophthalate (B1238265) core.
| Step | Reaction | Reagents & Conditions | Result | Reference |
| 1 | Amidation | Methylamine (B109427), Ethanol (B145695) | Converts the diester into N,N'-dimethyl 5-bromoisophthalamide in quantitative yield. | nih.gov |
| 2 | Borylation | Bis(pinacolato)diboron, Pd-mediated coupling | Replaces the bromine atom with a boronate ester, creating a key intermediate for subsequent Suzuki coupling reactions. | nih.gov |
This intermediate is then coupled with other molecular fragments, such as mannosides, to produce the final, potent FimH antagonists. nih.gov The initial bromoisophthalate structure provides the essential central scaffold upon which the bioactive portions of the molecule are assembled.
Development of Antibiotic Potentiators
The 5-bromoisophthalate framework is also integral to the development of antibiotic potentiators—compounds that can restore the effectiveness of conventional antibiotics against drug-resistant Gram-negative bacteria. nih.govacs.org These bacteria are notoriously difficult to treat due to their protective outer membrane.
Researchers have designed and synthesized a series of bis-amidines, inspired by the antiparasitic drug pentamidine, that can disrupt this outer membrane. acs.org The synthesis of these potentiators begins with dimethyl 5-bromoisophthalate, demonstrating the compound's role in creating novel antibacterial agents. The synthetic pathway involves several key transformations. nih.gov
| Step | Reaction | Starting Material | Key Reagents | Resulting Intermediate | Reference |
| 1 | Reduction | Dimethyl 5-bromoisophthalate | Diisobutylaluminium hydride (DIBALH) | (5-bromobenzene-1,3-diyl)dimethanol | nih.gov |
| 2 | Bromination (Appel Reaction) | (5-bromobenzene-1,3-diyl)dimethanol | N/A | 1-bromo-5-(bromomethyl)-3-(dibromomethyl)benzene | nih.gov |
| 3 | Ether Synthesis | 1-bromo-5-(bromomethyl)-3-(dibromomethyl)benzene | 4-cyanophenol | Intermediate bis-nitrile | nih.gov |
This bis-nitrile intermediate, which retains the original bromine atom from the starting material, can then be either converted directly to a bis-amidine or undergo a Suzuki coupling to add another phenyl group before being converted. nih.gov The resulting bis-amidines have been shown to potentiate the activity of antibiotics like erythromycin (B1671065) and rifampicin (B610482) against pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli, including antibiotic-resistant strains. nih.govacs.org
Application in Agrochemical Production
Beyond pharmaceuticals, bromoisophthalic acid compounds, including esters like this compound, are important intermediates in the synthesis of agricultural chemicals. google.com The dimethyl ester, in particular, is noted for its wide use in the production of agrochemicals. guidechem.com The versatility of the 5-bromoisophthalate structure allows for its incorporation into various molecules designed as pesticides, herbicides, or fungicides. ambeed.com The ability to use the bromine and ester groups as synthetic handles enables the creation of a wide range of derivatives suitable for agricultural applications.
Crystallography and Polymorphism Studies of Diethyl 5 Bromoisophthalate Derivatives
Crystal Structure Determination
The determination of the crystal structure of halogenated dialkyl isophthalates is primarily achieved through single-crystal X-ray diffraction. For instance, studies on dimethyl 5-bromoisophthalate (DMBI) and dimethyl 5-iodoisophthalate (DMII) have successfully yielded high-quality single crystals suitable for structural analysis. acs.org These analyses reveal key parameters such as space group, unit cell dimensions, and molecular conformation.
Table 1: Crystallographic Data for a Diethyl Isophthalate (B1238265) Derivative
| Parameter | Diethyl 5-(2-cyanophenoxy)isophthalate nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| α (°) | 90 |
| β (°) | Value not specified in abstract |
| γ (°) | 90 |
| Z | 4 |
Polymorphism in Isophthalate Derivatives
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant phenomenon in isophthalate derivatives. Research on dimethyl 5-bromoisophthalate (DMBI) has led to the discovery of two distinct polymorphs, designated as Form I and Form II. acs.org Similarly, dimethyl 5-iodoisophthalate (DMII) has also been found to exhibit polymorphism with two identified forms, Form A and Form B. acs.org
The different polymorphic forms arise from variations in molecular conformation and packing arrangements. These differences can be induced by various crystallization techniques, such as sublimation, which has proven effective in isolating novel solid forms of these compounds. acs.org The existence of polymorphism in the dimethyl analogues strongly suggests that diethyl 5-bromoisophthalate is also likely to exhibit polymorphic behavior, with the bulkier ethyl groups potentially leading to even more complex packing arrangements.
Influence of Halogen Substitution on Crystal Packing and Luminescence
The nature of the halogen substituent at the 5-position of the isophthalate ring plays a crucial role in directing the crystal packing and influencing the material's properties, such as luminescence. The substitution of bromine with iodine, for example, can lead to significant changes in intermolecular interactions and, consequently, the crystal structure.
Studies on dimethyl 5-bromoisophthalate (Form II) and dimethyl 5-iodoisophthalate (Form A) have shown that they are isostructural, indicating that the change from bromine to iodine does not alter the fundamental packing motif in this case. acs.org However, the different halogens can modulate the electronic properties of the molecule, which in turn affects their luminescence. The regulation of luminescence emission has been achieved by altering crystal packing patterns, molecular conformations, and intermolecular interactions through halogen substitution. acs.org This provides a pathway for designing materials with tailored optical properties. The principles observed in these dimethyl esters are expected to apply to their diethyl counterparts.
Analysis of Intermolecular Interactions (e.g., C-H...π, I...π, I...I, O...I)
C-H...π Interactions: These interactions, where a hydrogen atom from a C-H bond interacts with the electron cloud of an aromatic ring, are commonly observed in the crystal packing of isophthalate derivatives. In ternary coordination polymers of 5-bromoisophthalate, C–H⋯π interactions, alongside π⋯π stacking, play a role in the formation of the supramolecular structure. rsc.org
Halogen-based Interactions (I...π, I...I, O...I): In iodine-substituted derivatives like dimethyl 5-iodoisophthalate, specific interactions involving the iodine atom are prominent. The crystal structure of this compound is stabilized by a three-dimensional network that includes I⋯O=C interactions. nih.gov The interaction between the iodine atom and the oxygen of the carbonyl group is a significant structure-directing force. While bromine is less polarizable than iodine, similar Br...O interactions are expected to be present and influential in the crystal packing of this compound. The analysis of crystal structures of iodo-derivatives provides a good model for understanding the potential halogen bonding in their bromo-analogues.
A Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate revealed that H⋯H, H⋯O, and C⋯H contacts are the major contributors to the crystal packing. nih.gov This detailed analysis of intermolecular contacts helps in understanding the forces that govern the crystal's supramolecular framework.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl 5-bromoisophthalate |
| Dimethyl 5-iodoisophthalate |
| Diethyl 5-(2-cyanophenoxy)isophthalate |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organic molecules, including aromatic esters. While specific DFT studies on Diethyl 5-bromoisophthalate are not extensively documented in publicly available literature, the principles of such calculations can be understood from studies on structurally related compounds.
DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations would reveal how the bromine atom and the two ethyl ester groups influence the geometry of the benzene (B151609) ring. Furthermore, DFT is used to calculate the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability.
Studies on other brominated aromatic compounds have demonstrated that the position of the bromine atom can significantly influence the electronic properties of the molecule. For instance, the electronegativity of the bromine atom would be expected to draw electron density away from the aromatic ring, affecting its reactivity and intermolecular interactions. DFT calculations could precisely map these electronic effects in this compound.
Molecular Dynamics Simulations for Supramolecular Assemblies
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the formation and dynamics of supramolecular assemblies, where molecules are held together by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.
In the case of this compound, MD simulations could be used to explore how the interplay of the ethyl groups and the bromine atom influences its self-assembly. The aromatic rings could facilitate π-π stacking, while the polar ester groups could engage in dipole-dipole interactions. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that can influence the structure of supramolecular assemblies. By simulating a system containing multiple this compound molecules, researchers could observe the spontaneous formation of aggregates and characterize their structure and stability. Such simulations are instrumental in understanding how molecular architecture dictates macroscopic properties.
Prediction of Physicochemical Properties (e.g., TPSA, LogP, Rotatable Bonds)
Computational tools can be used to predict various physicochemical properties of a molecule based on its structure. These properties are crucial for understanding a compound's behavior in different environments and for predicting its potential applications. For this compound, several key properties can be estimated.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is important for predicting its transport properties, such as cell permeability. The LogP (logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity, which influences its solubility and environmental fate. The number of rotatable bonds is a measure of a molecule's conformational flexibility.
While experimental data for this compound is limited, its physicochemical properties can be predicted using computational models. For comparison, the predicted properties for the closely related compound, Diethyl isophthalate (B1238265) (without the bromine atom), are available from public databases. The presence of the bromine atom in this compound would be expected to increase its lipophilicity (higher LogP) and have a minor impact on its TPSA and the number of rotatable bonds.
Below is a table of computationally predicted physicochemical properties for Diethyl isophthalate, which serves as a baseline for understanding the properties of its brominated derivative.
| Property | Predicted Value for Diethyl Isophthalate |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| XLogP3 | 2.9 |
| Topological Polar Surface Area (TPSA) | 52.6 Ų |
| Number of Rotatable Bonds | 4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
Data sourced from PubChem CID 12491 for Diethyl isophthalate.
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Diethyl 5-bromoisophthalate.
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of a related compound, bis(3,5-carboethoxy)phenylboronate ester, shows characteristic signals. rsc.org These include a triplet at 1.41 ppm corresponding to the methyl protons of the ethyl groups and a quartet at 4.41 ppm for the methylene (B1212753) protons of the ethyl groups. rsc.org The aromatic protons appear as a doublet at 8.61 ppm and a triplet at 8.75 ppm. rsc.org
¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. For a derivative, dimethyl 5-(pyrimidin-5-ylamino)isophthalate in CDCl₃, the spectrum displays signals for the methyl carbons at 52.7 ppm and the carbonyl carbons at 165.9 ppm. rsc.org The various aromatic carbons also show distinct peaks. rsc.org
Here is an interactive data table summarizing the NMR data for a related derivative:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | 1.41 | t | -CH₃ (ethyl) | rsc.org |
| ¹H | 4.41 | q | -CH₂- (ethyl) | rsc.org |
| ¹H | 8.61 | d | Aromatic CH | rsc.org |
| ¹H | 8.75 | t | Aromatic CH | rsc.org |
| ¹³C | 52.7 | - | -OCH₃ | rsc.org |
| ¹³C | 165.9 | - | C=O | rsc.org |
Mass Spectrometry (MS) (e.g., MALDI-MS, ESI-MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS) are particularly useful. nih.govmdpi.com The molecular ion peak and characteristic isotopic patterns due to the presence of bromine are key identifiers. google.com For instance, in the mass spectrum of a related compound, the molecular ion peak confirms the expected molecular weight. rsc.org The synthesis of a tethered triad (B1167595) involving an isophthalate (B1238265) derivative was confirmed using MALDI-MS, which showed the expected mass peak for the corresponding dimethyl ester. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. google.comresearchgate.net The IR spectrum will prominently feature a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). researchgate.net Additionally, C-O stretching and C-H stretching vibrations from the aromatic ring and ethyl groups will be observable. The presence of the C-Br bond also gives rise to a characteristic absorption in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum of this compound is influenced by the electronic structure of the substituted benzene (B151609) ring. uq.edu.au Luminescence studies, including fluorescence and phosphorescence, can be conducted on derivatives of this compound to investigate their photophysical properties. uq.edu.au For example, studies on coordination polymers synthesized from related isophthalate ligands have explored their luminescent behaviors. acs.org
X-ray Diffraction (XRD) (Single Crystal and Powder)
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and crystal packing. acs.org Powder X-ray diffraction (PXRD) is used to analyze the crystallinity and phase purity of bulk samples. rsc.org The crystal structures of various metal-organic frameworks derived from isophthalate ligands have been determined using these methods. rsc.orgacs.org
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is utilized to evaluate the thermal stability of this compound. uq.edu.au The TGA curve shows the weight loss of the sample as a function of increasing temperature, indicating the decomposition temperature and the presence of any volatile components. google.comrsc.org For example, TGA of coordination polymers based on isophthalate linkers has been used to assess their thermal stability. rsc.orguq.edu.au
Gas Chromatography (GC)
Gas chromatography (GC) is a technique used to assess the purity of this compound. rsc.org By passing the vaporized sample through a column, different components are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram can show the presence of any impurities. Commercial suppliers often specify the purity of this compound as determined by GC. sigmaaldrich.comtcichemicals.com
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies
The synthesis of dialkyl 5-bromoisophthalates has traditionally been approached through two main pathways: the esterification of 5-bromoisophthalic acid or the direct bromination of a dialkyl isophthalate (B1238265).
One established method is the Fischer esterification of 5-bromoisophthalic acid. In a typical procedure for the analogous dimethyl ester, 5-bromoisophthalic acid is refluxed with an excess of the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to achieve high yields. chemicalbook.comchemicalbook.com A similar approach using ethanol (B145695) would yield Diethyl 5-bromoisophthalate.
A second, more industrially scalable route involves the direct bromination of a dialkyl isophthalate. For instance, dimethyl isophthalate can be brominated using bromine in fuming sulfuric acid. google.comgoogle.com This method is considered more selective and cost-effective than older techniques that utilized hazardous and expensive reagents like bromine trifluoride (BrF3). google.comgoogleapis.com After the reaction, the crude product, which contains 5-bromoisophthalic acid, is esterified and then purified, often by distillation, to isolate the desired dialkyl 5-bromoisophthalate. google.com
Future research is likely to focus on optimizing these processes to enhance yield, selectivity, and safety. This includes the exploration of novel catalysts to replace strong mineral acids, milder reaction conditions, and more efficient purification techniques to reduce environmental impact and cost.
| Method | Starting Materials | Key Reagents | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | 5-Bromoisophthalic Acid, Ethanol | Concentrated H₂SO₄ | High yield, straightforward procedure. | Requires pre-synthesized acid, use of strong corrosive acid. | chemicalbook.comchemicalbook.com |
| Direct Bromination & Esterification | Diethyl Isophthalate | Bromine, Fuming H₂SO₄ | Industrially scalable, cost-effective, good selectivity. | Harsh reaction conditions, use of hazardous materials. | google.comgoogle.com |
| Halogenation (Historical) | Dimethyl Isophthalate | Bromine Trifluoride (BrF₃) | Direct bromination. | Expensive and difficult-to-handle reagent, low yield (approx. 55%). | google.comgoogleapis.com |
Advanced MOF Architectures and Applications (e.g., Gas Storage, Catalysis, Sensing)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov While this compound itself is not typically used directly in MOF synthesis, its corresponding dicarboxylic acid, 5-bromoisophthalic acid (BrIP), obtained via hydrolysis of the ester, is an excellent candidate for a linker ligand. The bromine atom on the BrIP ligand can be leveraged to fine-tune the electronic properties and functionality of the MOF's pores.
Future research will focus on incorporating the 5-bromoisophthalate moiety into novel MOF architectures for a range of applications:
Gas Storage: The high porosity and tunable pore sizes of MOFs make them prime candidates for storing gases like hydrogen and carbon dioxide. nist.govnih.gov The introduction of the polar bromine atom within the pores of a MOF built from 5-bromoisophthalic acid could enhance the affinity for specific gas molecules like CO₂, potentially increasing storage capacity and selectivity. nih.gov
Catalysis: MOFs can serve as heterogeneous catalysts, with active sites located at the metal nodes or on the organic linkers. nih.govrsc.org The 5-bromoisophthalate ligand can be a platform for post-synthetic modification, where the bromine atom is replaced or used to anchor catalytic species. Furthermore, MOFs built from isophthalate derivatives have already shown promise in electrocatalysis and photocatalysis. researchgate.netrsc.orgrsc.org
Sensing: The luminescence of certain MOFs can change upon interaction with specific analytes, making them effective chemical sensors. rsc.orgnih.govrsc.org The electronic properties conferred by the bromo-substituent on the isophthalate linker could be exploited to develop MOFs that are highly sensitive and selective for detecting various ions, small molecules, and volatile organic compounds. rsc.orgnih.gov
This compound in Advanced Materials Science
Beyond MOFs, this compound is a promising monomer for creating advanced polymers with tailored properties. The presence of two ester functional groups allows it to participate in polycondensation reactions to form specialty polyesters. The bromine atom is a key feature that can be exploited in several ways:
Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties. Incorporating the 5-bromoisophthalate unit into a polymer backbone can enhance its resistance to combustion, a critical feature for materials used in electronics, construction, and transportation.
Modification of Optical Properties: The heavy bromine atom can increase the refractive index of polymers, making them suitable for applications in optical components like lenses and coatings.
Precursor for Functional Polymers: The C-Br bond serves as a reactive site for post-polymerization modification. This allows for the synthesis of a base polymer which can later be functionalized, for example, by introducing cross-linking sites or grafting other polymer chains to create advanced copolymer structures. Research into ring-opening metathesis polymerization (ROMP) of other ester-containing monomers has demonstrated a pathway to creating highly cross-linked and thermally stable polymers. researchgate.net
Targeted Drug Delivery Systems and Nanomedicine Applications
The application of this compound in nanomedicine is an emerging area of research that remains largely exploratory. The compound itself is not a therapeutic agent but could serve as a critical component in the construction of sophisticated drug delivery vehicles. dntb.gov.ua
Future research could investigate the incorporation of the 5-bromoisophthalate moiety into biocompatible nanostructures such as polymeric nanoparticles or liposomes. The key lies in its potential as a functional building block:
The ester groups could be designed to hydrolyze under specific physiological conditions (e.g., in the acidic microenvironment of a tumor), leading to the controlled release of an encapsulated drug.
The bromine atom provides a convenient chemical handle for attaching targeting molecules (e.g., antibodies or peptides) that can guide the nanocarrier to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. MOFs, which can be constructed from the derived 5-bromoisophthalic acid, are also being explored as carriers for drug delivery. nih.gov
Sustainable and Green Chemistry Approaches in Bromoisophthalate Synthesis
Developing environmentally benign synthetic methods is a critical goal for modern chemistry. rsc.org Research into the synthesis of this compound and related compounds is moving towards more sustainable practices.
Catalyst and Solvent Optimization: A key direction is replacing harsh reagents like fuming sulfuric acid with solid acid catalysts or novel catalytic systems that are more recyclable and less corrosive. The use of greener solvents or even solvent-free conditions is also a target.
Enzymatic Synthesis: Biocatalysis represents a frontier in green chemistry. The use of enzymes, such as lipases, for esterification reactions can proceed under mild conditions with high selectivity, avoiding the need for harsh acids and high temperatures. Research has demonstrated the successful enzymatic synthesis of other aromatic polyesters using enzymes like Candida antarctica lipase (B570770) B (CaLB), suggesting a viable pathway for the synthesis of bromoisophthalate esters and derived polymers. nih.gov
Waste Valorization: Green chemistry also involves finding value in byproducts or related waste streams. For example, novel mechanochemical methods are being explored to convert brominated persistent organic pollutants (POPs) into useful chemical substances, representing a "Waste-to-Materials" approach that could inspire new recycling strategies in the broader field of halogenated chemicals. researchgate.net
| Approach | Description | Potential Benefits | Reference |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases) for esterification or polymerization. | Mild reaction conditions, high selectivity, reduced waste, biodegradable catalysts. | nih.gov |
| Alternative Catalysts | Replacing strong mineral acids with solid, recyclable acid catalysts. | Reduced corrosion, easier separation, catalyst reusability. | rsc.org |
| Process Intensification | Using technologies like flow chemistry to improve reaction control and safety. | Enhanced safety, better yield, reduced reactor footprint. | rsc.org |
| Waste-to-Material Strategies | Developing methods to convert brominated waste into valuable chemical precursors. | Circular economy approach, reduction of hazardous waste. | researchgate.net |
Q & A
Q. What are the recommended synthetic protocols for preparing diethyl 5-bromoisophthalate, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via esterification of 5-bromoisophthalic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid). Key parameters include stoichiometric ratios (e.g., 2 equivalents of ethanol to ensure complete esterification), temperature control (reflux at ~78°C), and purification via column chromatography or recrystallization . Safety protocols, such as using fume hoods and protective gloves, must be followed due to the corrosive nature of catalysts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester group formation and bromine substitution patterns. Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl (C=O) and ester (C-O) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Melting point analysis (86–91°C) ensures purity . For quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended .
Q. How should researchers handle safety concerns when working with this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with water and soap. Store in a cool, dry place away from oxidizers. Refer to Safety Data Sheets (SDS) for emergency procedures .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol or ethyl acetate are preferred due to moderate polarity and compatibility with ester groups. Dissolve the crude product in hot solvent, filter while hot to remove impurities, and cool slowly to induce crystallization. Yield and purity can be monitored via melting point analysis and TLC .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as LUMO energy for electrophilicity and bromine’s leaving group propensity. Compare activation energies of proposed pathways (e.g., Suzuki-Miyaura coupling) to identify dominant mechanisms. Validate predictions with experimental kinetic data .
AI助科研之如何使用在问辅助实验(六)01:26
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Conduct systematic reviews of literature to identify outliers. Replicate disputed experiments under standardized conditions (e.g., solvent, temperature). Use 2D NMR (COSY, HSQC) to resolve peak assignments. Statistical tools like principal component analysis (PCA) can cluster data trends .
Q. How does steric hindrance from the bromine substituent affect the compound’s reactivity in polymerization reactions?
Q. What are the best practices for designing controlled experiments to study the photodegradation of this compound?
Q. How can researchers optimize catalytic systems for selective debromination of this compound?
- Methodological Answer : Screen palladium/charcoal or nickel-based catalysts under varying H₂ pressures. Monitor selectivity via GC-MS. Computational docking studies (e.g., AutoDock) predict catalyst-substrate interactions. Optimize solvent polarity (e.g., THF vs. DMF) to balance reaction rate and selectivity .
Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?
- Methodological Answer :
In materials science, copolymerize with diols to form brominated polyesters for flame retardancy. In medicinal chemistry, functionalize as a prodrug via ester hydrolysis. Use aggregation-induced emission (AIE) studies to explore luminescent properties. Cross-disciplinary collaboration frameworks (e.g., shared databases) enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
